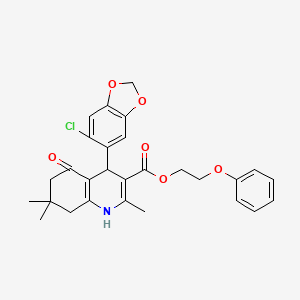![molecular formula C17H20O3 B5123834 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes.
作用機序
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 selectively binds to and blocks beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are activated by adrenaline and noradrenaline. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which leads to various downstream effects.
Biochemical and Physiological Effects:
By blocking beta-2 adrenergic receptors, 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 inhibits the effects of adrenaline and noradrenaline on these receptors. This leads to a decrease in cAMP production and PKA activation. The physiological effects of beta-2 adrenergic receptor blockade depend on the tissue and cell type. In the heart, beta-2 adrenergic receptor blockade leads to a decrease in heart rate and contractility. In the airways, beta-2 adrenergic receptor blockade leads to bronchoconstriction. In adipose tissue, beta-2 adrenergic receptor blockade leads to a decrease in lipolysis.
実験室実験の利点と制限
One advantage of using 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 in lab experiments is its high selectivity for beta-2 adrenergic receptors. This allows researchers to specifically study the effects of beta-2 adrenergic receptor activation or blockade without interfering with other signaling pathways. However, one limitation of using 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 is its relatively low potency. This means that high concentrations of the compound may be required to achieve complete beta-2 adrenergic receptor blockade.
将来の方向性
There are several future directions for research on 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551. One direction is to investigate the role of beta-2 adrenergic receptors in cancer progression and metastasis using 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551. Another direction is to study the effects of beta-2 adrenergic receptor blockade on glucose metabolism and insulin sensitivity in humans. Additionally, future research could investigate the use of 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 as a potential therapeutic agent for various diseases, such as asthma and heart failure.
Conclusion:
In conclusion, 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist that is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. Its mechanism of action involves the selective blockade of beta-2 adrenergic receptors, leading to a decrease in cAMP production and PKA activation. While 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 has advantages and limitations for lab experiments, it has several potential future directions for research, including investigating its role in cancer progression and metastasis and its potential therapeutic use for various diseases.
合成法
The synthesis of 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 involves several steps. First, 3-(4-methylphenoxy)propylamine is reacted with 1-methoxy-2,4-dinitrobenzene to form the corresponding nitro compound. This is then reduced to the amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(2-chloroethoxy)ethanol to form 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551.
科学的研究の応用
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. It has been used to study the effects of beta-2 adrenergic receptor activation on cardiac function, airway smooth muscle relaxation, and glucose metabolism. It has also been used to investigate the role of beta-2 adrenergic receptors in cancer progression and metastasis.
特性
IUPAC Name |
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-8-10-15(11-9-14)19-12-5-13-20-17-7-4-3-6-16(17)18-2/h3-4,6-11H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVYTGKSGDDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[3-(4-methylphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-ethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B5123763.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)

![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5123817.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)
![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)
![8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)